molecular formula C18H16ClF3N4O2S2 B2960657 4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-51-5

4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Numéro de catalogue: B2960657
Numéro CAS: 338421-51-5
Poids moléculaire: 476.92
Clé InChI: NLQGUWQRRKOKRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, referred to as Compound 28 in , is a 1,2,4-triazole derivative functionalized with a benzenesulfonamide core and a trifluoromethylbenzylthio group. It was synthesized via condensation of 2-benzylthio-4-chloro-5-methylbenzenesulfonamide (19) with 4-trifluoromethylphenylglyoxal hydrate, yielding a 72% product with a melting point of 287–289°C . Key spectral data include:

  • IR: NH stretching at 3457 and 3182 cm⁻¹, aromatic C–H at 3089 cm⁻¹, and SO₂ asymmetric/symmetric vibrations at 1320/1123 cm⁻¹.
  • NMR: Aromatic protons at δ 7.10–8.17 ppm, triazine proton at δ 9.42 ppm, and a broad NH signal at δ 14.10 ppm.
  • Analytical data: C 52.45%, H 3.41%, N 10.28% (calc. C 52.32%, H 3.29%, N 10.17%).

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may confer biological activity via enzyme inhibition (e.g., carbonic anhydrase) .

Propriétés

IUPAC Name

4-chloro-N-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4O2S2/c1-26-16(10-23-30(27,28)15-7-5-14(19)6-8-15)24-25-17(26)29-11-12-3-2-4-13(9-12)18(20,21)22/h2-9,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGUWQRRKOKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16ClF3N4O2S2
  • Molecular Weight : 476.92 g/mol
  • CAS Number : 338421-51-5
  • Boiling Point : Approximately 611.0 ± 65.0 °C (predicted) .

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the trifluoromethyl group enhances its pharmacological profile by increasing lipophilicity and biological activity .

Antimicrobial Properties

Research indicates that compounds with a similar structure to 4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide exhibit significant antimicrobial activity. The triazole moiety is particularly effective against various fungi and bacteria due to its ability to inhibit enzyme activity critical for microbial survival .

Cardiovascular Effects

Studies have shown that sulfonamide derivatives can influence cardiovascular parameters. For instance, experiments measuring changes in perfusion pressure indicated that certain benzenesulfonamides can modulate vascular resistance and blood pressure through interactions with calcium channels . The specific effects of our compound on these parameters require further investigation but suggest potential cardiovascular benefits.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacteria and fungi ,
CardiovascularModulates perfusion pressure and vascular resistance
AnticancerInduces apoptosis in cancer cell lines (HeLa)

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds in various cell lines, such as HeLa and MCF-7. The most promising derivatives exhibited significant apoptosis induction through caspase activation, indicating that the triazole-containing compounds could serve as effective anticancer agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is crucial for assessing its therapeutic viability. Preliminary computational studies suggest favorable absorption and distribution characteristics, which may enhance its efficacy as a drug candidate .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural features, synthetic routes, and properties of the target compound with structurally related analogs:

Compound Key Substituents Molecular Formula Molecular Weight Synthetic Yield Key Functional Groups Notable Features
Target Compound (4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide) 3-(Trifluoromethyl)benzylthio, 4-methyltriazole, benzenesulfonamide C₂₃H₁₈ClF₃N₄O₂S₂ 552.99 72% SO₂NH, triazole, CF₃ Enhanced lipophilicity due to CF₃; potential enzyme inhibition.
N-((4-allyl-5-[(4-fluorobenzyl)sulfonyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 4-Fluorobenzylsulfonyl, allyl group C₁₉H₁₈ClFN₄O₂S₂ 452.95 Not reported SO₂, triazole, allyl Allyl group may improve solubility; fluorobenzyl enhances metabolic resistance.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-Chlorophenyl, 4-methylphenyl, indazolylacetamide C₂₄H₂₀ClN₇OS₂ 522.04 Not reported Triazole, indazole, acetamide Indazole moiety may confer kinase inhibition activity.
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 2-Chlorophenyl, 4-butylphenyl, amino-triazole C₂₀H₂₁ClN₆OS₂ 452.01 Not reported Amino-triazole, butylphenyl Amino group could facilitate hydrogen bonding in target binding.
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide Triazolylsulfanyl, trimethylbenzenesulfonamide, hydroxy group C₁₇H₁₇ClN₄O₃S₂ 424.92 Not reported Hydroxy, triazole, SO₂NH Hydroxy group increases polarity; trimethylbenzene may reduce solubility.

Key Structural and Functional Differences :

Substituent Effects :

  • The trifluoromethyl group in the target compound (vs. fluorobenzyl in or chlorophenyl in ) significantly increases lipophilicity, which may enhance membrane permeability and bioavailability .
  • Allyl and butyl groups in analogs improve solubility but reduce metabolic stability compared to the rigid trifluoromethylbenzyl group.

Biological Activity: While direct activity data for the target compound is lacking, sulfonamide-triazole hybrids are known for antimicrobial, anticancer, and enzyme inhibitory activities. For example, indazole-containing analogs () are explored in kinase inhibition, whereas hydroxy-substituted derivatives () may target oxidative stress pathways.

Research Findings and Trends

  • Structural Insights : X-ray crystallography and SHELX software () reveal that the triazole-sulfonamide scaffold adopts planar conformations, facilitating π-π stacking in enzyme active sites.
  • SAR Trends : Introduction of electron-withdrawing groups (e.g., CF₃, Cl) enhances binding to hydrophobic pockets, while polar groups (e.g., OH in ) improve solubility but reduce blood-brain barrier penetration.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including:
  • Step 1: Condensation of precursors (e.g., sulfonated intermediates and triazole derivatives) using reagents like sodium azide or isocyanides .
  • Step 2: Functionalization via sulfanyl or benzyl group coupling under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Optimization: Use Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, catalyst loading). For example, flow-chemistry setups (as in diphenyldiazomethane synthesis) enable precise control of reaction kinetics and scalability .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR/IR: Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹, triazole C-N vibrations) .
  • X-ray Crystallography: Resolve 3D molecular geometry; studies on analogous triazole-sulfonamide compounds reveal planar triazole rings and sulfonamide torsion angles of ~70°–85° .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize enzymes like bacterial PPTases (acpS-type), as structurally similar compounds exhibit antibacterial activity via dual enzyme inhibition .
  • Assay Design: Use kinetic assays (e.g., malachite green for phosphatase activity) and minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the trifluoromethyl group’s electron-withdrawing effect enhances sulfonamide hydrogen-bonding capacity .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to PPTase active sites. Validate with mutagenesis studies on key residues (e.g., Lys45 in acpS) .

Q. What strategies resolve contradictions in enzyme inhibition data across bacterial strains?

  • Methodological Answer:
  • Orthogonal Assays: Combine enzymatic inhibition data with cellular viability assays (e.g., resazurin-based metabolic activity tests) to distinguish target-specific effects from off-target toxicity .
  • Structural Analysis: Compare X-ray structures of enzyme-ligand complexes across strains to identify mutations affecting binding (e.g., steric clashes due to Phe → Leu substitutions) .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Methodological Answer:
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfanyl group coupling .
  • Microwave-Assisted Synthesis: Enhance regioselectivity by accelerating reaction kinetics (e.g., 30-minute cycles at 100°C vs. 12-hour conventional heating) .

Data Analysis and Optimization

Q. What statistical models are suitable for optimizing synthetic yield or bioactivity?

  • Methodological Answer:
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature, catalyst ratio) to predict optimal conditions .
  • Machine Learning: Train models on historical reaction data (e.g., solvent polarity, substituent effects) to predict novel derivatives’ bioactivity .

Q. How can in vitro and in vivo pharmacokinetic discrepancies be minimized?

  • Methodological Answer:
  • Metabolic Stability Assays: Use liver microsomes to identify metabolic hotspots (e.g., sulfonamide cleavage). Introduce deuterium or fluorine atoms at vulnerable positions to block oxidation .
  • Prodrug Design: Mask polar groups (e.g., sulfonamide) with ester linkages to enhance membrane permeability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.